molecular formula C11H12O3 B164233 Methyl-2-methyl-3-phenylglycidate CAS No. 80532-66-7

Methyl-2-methyl-3-phenylglycidate

Cat. No. B164233
CAS RN: 80532-66-7
M. Wt: 192.21 g/mol
InChI Key: CPPPKJUXIISPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-2-methyl-3-phenylglycidate is a chemical compound with the molecular formula C11H12O3 . It is categorized as a precursor to phenylacetone , and is also used as an analytical reference standard . It is often used in scientific research .


Synthesis Analysis

The synthesis of Methyl-2-methyl-3-phenylglycidate has been described in various scientific papers . The resolution of sodium (E)-3-methyl-3-phenylglycidate and an asymmetric epoxidation of 1,3-diphenyl-2-buten-1-one are some of the methods used in its synthesis .


Molecular Structure Analysis

The molecular structure of Methyl-2-methyl-3-phenylglycidate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of Methyl-2-methyl-3-phenylglycidate is 192.21 g/mol . It has a complexity of 233 and a topological polar surface area of 38.8 Ų . Other properties such as its exact mass, monoisotopic mass, and hydrogen bond acceptor count are also available .

Scientific Research Applications

Enzymatic Resolution and Synthesis of Stereoisomers :Methyl-2-methyl-3-phenylglycidate serves as a vital intermediate in the synthesis of various pharmacologically active compounds. Shibatani et al. (1992) highlighted its role in the asymmetric hydrolysis of phenylglycidate ester using esterase from Serratia marcescens to produce optically active phenylglycidate methyl ester, a crucial component for diltiazem, a coronary vasodilator. Similarly, Zheng et al. (2006) utilized whole cells of Pseudomonas putida for the enantioselective hydrolysis of racemic phenylglycidate to prepare (2S, 3R)-methyl-3-phenylglycidate with high enantiomeric excess and yield. These processes emphasize the compound's significance in stereoselective synthesis, which is crucial for creating medications with targeted biological activities (Shibatani et al., 1992; Zheng et al., 2006).

Flavor and Aroma Industry Applications :In the flavor and aroma industry, the compound's derivatives, like ethyl-3-methyl-3-phenylglycidate (known as strawberry aldehyde), play a significant role. Mosandl (1977) succeeded in separating the cis-component of this compound, which demonstrated a much more intense and finer flavor than the previously used mixture of isomers. This accomplishment underscores the compound's utility in improving the quality and intensity of flavoring agents (Mosandl, 1977).

Chemical Synthesis and Structure Determination :In the realm of chemical synthesis and structure determination, Nadal et al. (2011) utilized methyl 3-phenylglycidate as a precursor for a series of pulvinones, employing tandem Dieckmann condensation–alkoxide β-elimination. This illustrates the compound's versatility as a precursor in synthesizing complex organic molecules. Furthermore, the rotational spectrum and molecular geometry of ethyl 3-methyl-3-phenylglycidate were elucidated by Shipman et al. (2011), providing crucial insights into the compound's structural and conformational properties (Nadal et al., 2011; Shipman et al., 2011).

properties

IUPAC Name

methyl 2-methyl-3-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPKJUXIISPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345677
Record name Methyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2-methyl-3-phenylglycidate

CAS RN

80532-66-7
Record name Methyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-2-methyl-3-phenylglycidate
Reactant of Route 2
Reactant of Route 2
Methyl-2-methyl-3-phenylglycidate
Reactant of Route 3
Methyl-2-methyl-3-phenylglycidate
Reactant of Route 4
Methyl-2-methyl-3-phenylglycidate
Reactant of Route 5
Reactant of Route 5
Methyl-2-methyl-3-phenylglycidate
Reactant of Route 6
Methyl-2-methyl-3-phenylglycidate

Citations

For This Compound
1
Citations
J Quille - 2015 - cora.ucc.ie
DOB (4-bromo-2, 5-dimethoxyamphetamine) is a newly emerging hallucinogenic amphetamine that sparked serious health warnings in Ireland, following its first seizure back in 2003. …
Number of citations: 0 cora.ucc.ie

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.